9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
Description
The compound 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.0²,⁶.0⁷,¹².0²¹,²⁵]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one is a highly complex polycyclic molecule characterized by:
- A pentacyclic framework fused with a heptaene system.
- Six nitrogen atoms distributed across the heterocyclic scaffold.
- A fluorine substituent at position 9 and a methyl group at position 13.
- A ketone functional group at position 15.
Properties
Molecular Formula |
C20H21FN6O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28) |
InChI Key |
OEBIHOVSAMBXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one involves multiple steps, including the formation of the pentacyclic core and the introduction of the fluorine and methyl groups. The synthetic routes typically involve:
Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under specific reaction conditions, such as high temperature and the presence of catalysts.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents like fluorine gas or methyl iodide under controlled conditions to ensure selective substitution at the desired positions.
Industrial production methods for this compound may involve scaling up these synthetic routes using optimized reaction conditions and continuous flow processes to achieve higher yields and purity.
Chemical Reactions Analysis
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like sodium hydroxide or halogenating agents to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one: has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the unique ring structure contribute to its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues with Polycyclic Frameworks
3,22-Dioxa-11,14-Diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]Docosa-5(10),6,8,15(20),16,18-Hexaene-4,21-Dione
- Key Differences :
- Replaces six nitrogen atoms with two nitrogen and two oxygen atoms.
- Lacks fluorine and methyl substituents.
- Contains two ketone groups (positions 4 and 21) instead of one.
- Implications : Reduced nitrogen content may limit binding to metal-containing enzymes, while additional oxygen atoms enhance polarity .
8,11,14,17,20-Pentaoxa-25,26-Diazatricyclo[19.3.1.1³,⁷]Hexacosa-1(25),3,5,7(26),21,23-Hexaen-2-ol
- Key Differences :
- Simplified tricyclic structure with five oxygen and two nitrogen atoms.
- Hydroxyl group instead of a ketone.
- Implications : Lower structural rigidity may reduce selectivity in biological interactions .
Q7K (11,15-Dimethyl-6-(Oxan-4-yloxy)-8-Oxa-2,11,15,19,21,23-Hexazatetracyclo[15.6.1.1³,⁷.0²⁰,²⁴]Pentacosa-1(23),3(25),4,6,17,20(24),21-Heptaen-10-One)
- Key Differences :
- Tetracyclic instead of pentacyclic framework.
- Contains an oxane (tetrahydropyran) substituent.
- Implications : The oxane group may improve solubility but reduce metabolic stability .
Fluorinated Analogues
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-22-Fluorodocosa-4,7,10,13,16,19-Hexaenoate
- Key Differences :
- Linear polyunsaturated fatty acid derivative with a single fluorine atom.
- Lacks nitrogen atoms and cyclic systems.
- Implications : Fluorine enhances metabolic stability in lipophilic environments, but the absence of a rigid scaffold limits target specificity .
7-Amino-3-Cyclopropyl-12-Fluoro-2,10,16-Trimethyl-16,17-Dihydro-2H-8,4-(Metheno)Pyrazolo[4,3-h][2,5,11]Benzoxadiazacyclotetradecin-15(10H)-One
- Key Differences: Contains a fused pyrazolo-benzoxadiazacyclotetradecin system. Additional amino and cyclopropyl groups.
- Implications: The amino group facilitates hydrogen bonding, while the cyclopropyl ring introduces steric constraints .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Nitrogen Atoms | Oxygen Atoms | Halogens | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target Compound | C₂₄H₂₀FN₆O | 427.46 g/mol | 6 | 1 | F | Ketone |
| 3,22-Dioxa-11,14-Diazapentacyclo[...]-4,21-Dione | C₂₂H₁₈N₂O₄ | 374.39 g/mol | 2 | 4 | None | Ketones (×2) |
| Q7K | C₂₅H₃₂N₆O₄ | 504.56 g/mol | 6 | 4 | None | Ketone, Oxane |
| Methyl 22-Fluorodocosahexaenoate | C₂₃H₃₂FO₂ | 374.50 g/mol | 0 | 2 | F | Ester |
| 7-Amino-3-Cyclopropyl-12-Fluoro-... | C₂₃H₂₇FN₆O₂ | 462.51 g/mol | 6 | 2 | F | Amine, Ketone |
Biological Activity
The compound 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one , also known as LOXO-195, has garnered attention for its biological activity, particularly as a second-generation TRK (tropomyosin receptor kinase) inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C20H21FN6O |
| Molecular Weight | 380.42 g/mol |
| IUPAC Name | (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
| PubChem CID | 129103609 |
Structure
The compound features a complex polycyclic structure that contributes to its unique biological activity.
LOXO-195 acts primarily by inhibiting TRK kinases which are critical in various signaling pathways associated with cell growth and differentiation. The inhibition of these kinases can disrupt the proliferation of cancer cells that rely on TRK signaling for survival.
Antitumor Activity
Research indicates that LOXO-195 is effective against tumors harboring NTRK gene fusions and mutations that confer resistance to other TRK inhibitors. In preclinical studies:
- Efficacy : LOXO-195 demonstrated significant antitumor activity in models of cancers such as neuroblastoma and various solid tumors with NTRK alterations.
- Resistance Mechanism : It has been shown to overcome resistance mechanisms associated with solvent-front mutations in TRK proteins .
Pharmacokinetics
LOXO-195 exhibits favorable pharmacokinetic properties:
- Absorption : High oral bioavailability was noted in animal models.
- Metabolism : The compound undergoes metabolic processing leading to active metabolites that contribute to its therapeutic effects.
- Excretion : Primarily excreted through the liver and kidneys .
Clinical Trials
LOXO-195 has been evaluated in clinical settings for patients with advanced solid tumors harboring TRK fusions:
- Study Design : A Phase I/II trial assessed the safety and efficacy of LOXO-195 in adults and pediatric patients.
- Results :
Comparative Efficacy
In comparative studies against first-generation TRK inhibitors (like larotrectinib):
- LOXO-195 showed enhanced efficacy in patients with previously treated NTRK fusion-positive tumors.
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying this polycyclic compound?
- Methodological Answer : A multi-step synthetic approach is typically required due to the compound's complex pentacyclic framework. Key steps include:
-
Ring-closing metathesis or Pd-catalyzed cross-coupling to assemble the fused heterocyclic system .
-
Fluorination at position 9 using selective electrophilic fluorinating agents (e.g., Selectfluor™) under inert conditions to avoid side reactions .
-
Chromatographic purification (e.g., preparative HPLC with C18 columns) to isolate the target compound from structurally similar byproducts. Monitor purity via LC-MS and confirm with ¹⁹F NMR .
-
Crystallization in mixed solvents (e.g., dichloromethane/hexane) to obtain single crystals for X-ray diffraction (XRD) validation .
Q. How can the molecular structure and stereochemistry be rigorously characterized?
- Methodological Answer : Use a combination of:
- XRD : Resolve the pentacyclic framework and confirm substituent positions (e.g., fluoro at C9, methyl at C15) .
- Multinuclear NMR :
- ¹H NMR to identify proton environments in the heteroaromatic system.
- ¹³C NMR with DEPT-135 to distinguish CH₃ (C15-methyl) and quaternary carbons.
- ¹⁹F NMR to confirm fluorine substitution at C9 .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing fluoro group at C9 may direct substitution reactions .
-
Molecular docking : Simulate binding interactions with biological targets (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina. Focus on the lactam ring (position 17) as a potential hydrogen-bond acceptor .
-
Molecular dynamics (MD) simulations : Analyze stability in solvent systems (e.g., DMSO/water mixtures) to guide solubility optimization .
Q. How to design experiments to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Methodological Answer :
-
Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping in the pentacyclic system) that may obscure NOE signals .
-
2D NMR (COSY, NOESY, HSQC) : Map through-space interactions to clarify stereochemical assignments. For instance, NOESY can distinguish axial vs. equatorial methyl groups at C15 .
-
Theoretical validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify misassignments .
Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in biological assays?
- Methodological Answer :
- Analog synthesis : Modify substituents systematically (e.g., replace C15-methyl with ethyl or hydrogen) and test against control targets .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., the lactam carbonyl as a hydrogen-bond acceptor) .
- Kinetic studies : Measure inhibition constants (Kᵢ) against enzymes to correlate electronic effects (e.g., fluorine’s electronegativity) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
